molecular formula C18H18ClFN2O2S B2666817 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1448065-71-1

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2666817
CAS No.: 1448065-71-1
M. Wt: 380.86
InChI Key: SAIGSVRTTHBRSQ-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that features a combination of chloropyridine, piperidine, and fluorophenyl groups

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of 3-chloropyridin-2-yl ether: This step involves the reaction of 3-chloropyridine with an appropriate alcohol under basic conditions to form the ether linkage.

    Piperidine substitution: The 3-chloropyridin-2-yl ether is then reacted with piperidine to introduce the piperidin-1-yl group.

    Thioether formation: The final step involves the reaction of the intermediate with 4-fluorophenyl thiol to form the thioether linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be compared with other similar compounds, such as:

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-chlorophenyl)thio)ethanone: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-((4-methylphenyl)thio)ethanone: This compound features a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S/c19-16-2-1-9-21-18(16)24-14-7-10-22(11-8-14)17(23)12-25-15-5-3-13(20)4-6-15/h1-6,9,14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIGSVRTTHBRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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